

physical and chemical properties of cyclohexa-1,3-diene-1-carbonitrile

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Compound of Interest

Compound Name: Cyclohexa-1,3-diene-1-carbonitrile

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An In-depth Technical Guide to Cyclohexa-1,3-diene-1-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known physical and chemical properties of **cyclohexa-1,3-diene-1-carbonitrile**. Due to a scarcity of direct experimental data for this specific molecule, this guide leverages data from the parent compound, cyclohexa-1,3-diene, and related structures to infer its characteristics. The document outlines expected spectroscopic signatures, potential chemical reactivity with a focus on cycloaddition reactions, and a generalized experimental protocol for a key reaction type. This guide serves as a foundational resource for researchers interested in the synthesis, characterization, and application of this and similar nitrile-containing dienes.

Introduction

Cyclohexa-1,3-diene-1-carbonitrile is a conjugated diene system functionalized with a nitrile group. This structural motif is of interest in organic synthesis as the conjugated diene system is primed for cycloaddition reactions, such as the Diels-Alder reaction, providing a pathway to complex cyclic and bicyclic structures. The electron-withdrawing nature of the nitrile group is expected to influence the reactivity of the diene system. This guide summarizes the available

data and provides predicted properties and reactivity profiles to aid in future research and development.

Physical and Chemical Properties

Direct experimental data for the physical properties of **cyclohexa-1,3-diene-1-carbonitrile**, such as boiling point, melting point, and density, are not readily available in the surveyed literature. However, some fundamental properties have been computed and are listed below. For comparative purposes, the experimental properties of the parent compound, cyclohexa-1,3-diene, are also provided.

Table 1: Physicochemical Properties of **Cyclohexa-1,3-diene-1-carbonitrile** and Cyclohexa-1,3-diene

Property	Cyclohexa-1,3-diene-1-carbonitrile (Computed/Predicted)	Cyclohexa-1,3-diene (Experimental)
Molecular Formula	C ₇ H ₇ N[1]	C ₆ H ₈ [2]
Molecular Weight	105.14 g/mol [1]	80.13 g/mol [2]
CAS Number	15145-06-9[1]	592-57-4[2]
Boiling Point	Data not available	80 °C[2]
Melting Point	Data not available	-98 °C[2]
Density	Data not available	0.841 g/cm ³ [2]
Appearance	Colorless liquid (Predicted)	Colorless liquid[2]
Solubility	Predicted to be soluble in organic solvents.	Insoluble in water.

Spectroscopic Data (Predicted and Comparative)

Specific spectroscopic data (NMR, IR, Mass Spectrometry) for **cyclohexa-1,3-diene-1-carbonitrile** is not available in the reviewed literature. Below are the expected characteristic

signals based on the structure, with comparative data from the parent cyclohexa-1,3-diene where relevant.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ^1H NMR: The proton NMR spectrum is expected to show signals for the olefinic protons of the diene system and the allylic protons. The olefinic protons would likely appear in the range of 5.5-7.0 ppm. The presence of the electron-withdrawing nitrile group attached to one of the sp^2 carbons would likely shift the signal of the adjacent olefinic proton downfield. The allylic protons are expected in the 2.0-2.5 ppm region.
- ^{13}C NMR: The carbon NMR would show distinct signals for the sp^2 carbons of the diene and the sp^3 carbons of the ring. The carbon of the nitrile group is expected to appear around 115-125 ppm. The sp^2 carbon attached to the nitrile group would also be significantly affected. For comparison, the olefinic carbons of cyclohexa-1,3-diene appear at approximately 126 and 124 ppm, while the sp^3 carbons are at about 25 and 23 ppm.

Infrared (IR) Spectroscopy

The IR spectrum is expected to show the following characteristic absorption bands:

- $\text{C}\equiv\text{N}$ stretch: A sharp, medium-intensity band around $2210\text{-}2240\text{ cm}^{-1}$. This is a key indicator of the nitrile functional group.[3]
- $\text{C}=\text{C}$ stretch (conjugated): One or two bands in the $1600\text{-}1680\text{ cm}^{-1}$ region.[4]
- $=\text{C-H}$ stretch: Absorption above 3000 cm^{-1} . [4]
- $-\text{C-H}$ stretch (sp^3): Absorption just below 3000 cm^{-1} . [4]

For comparison, the IR spectrum of cyclohexa-1,3-diene shows characteristic peaks for $\text{C}=\text{C}$ stretching and C-H stretching for both sp^2 and sp^3 hybridized carbons.[5][6][7]

Mass Spectrometry (MS)

The electron ionization mass spectrum is expected to show a molecular ion peak (M^+) at $m/z = 105$. Fragmentation patterns would likely involve the loss of HCN ($m/z = 27$) and potentially retro-Diels-Alder fragmentation depending on the stability of the resulting fragments. For

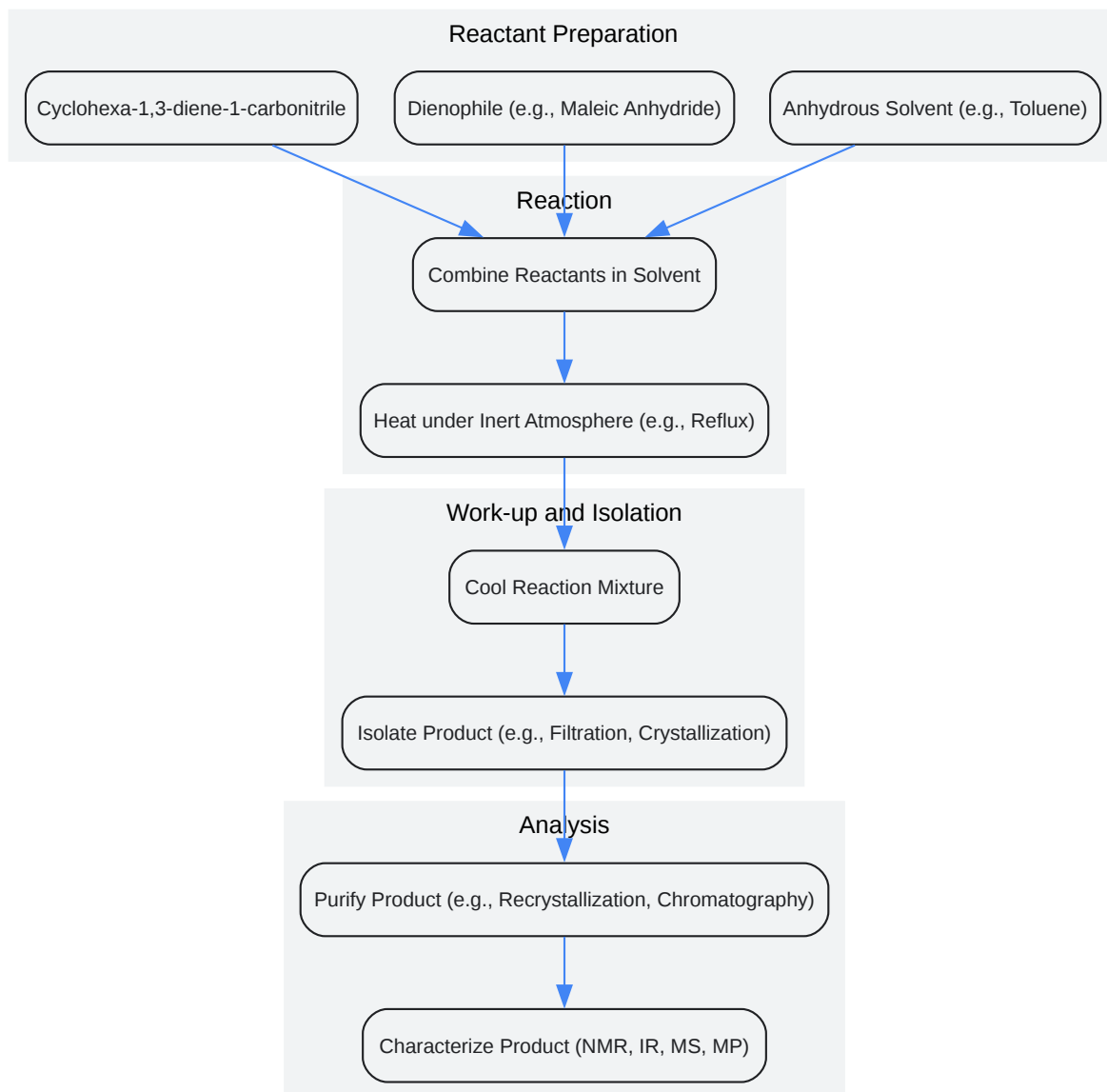
comparison, the mass spectrum of cyclohexa-1,3-diene shows a molecular ion peak at $m/z = 80$.^[8]

Chemical Reactivity

Cycloaddition Reactions: The Diels-Alder Reaction

The primary and most anticipated reactivity of **cyclohexa-1,3-diene-1-carbonitrile** is its participation as a diene in [4+2] cycloaddition reactions, commonly known as the Diels-Alder reaction.^{[9][10]} The conjugated diene system readily reacts with a variety of dienophiles to form bicyclic adducts. The presence of the electron-withdrawing nitrile group may influence the rate and regioselectivity of the reaction.

A generalized workflow for a Diels-Alder reaction involving **cyclohexa-1,3-diene-1-carbonitrile** is depicted below.



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Caption: Generalized workflow for a Diels-Alder reaction.

Experimental Protocols

As no specific experimental protocols for the synthesis or reactions of **cyclohexa-1,3-diene-1-carbonitrile** were found, a general procedure for a Diels-Alder reaction is provided below. This protocol is based on standard procedures for similar dienes and should be adapted and optimized for specific dienophiles and reaction scales.

General Protocol for the Diels-Alder Reaction of Cyclohexa-1,3-diene-1-carbonitrile with a Dienophile (e.g., Maleic Anhydride)

Materials:

- **Cyclohexa-1,3-diene-1-carbonitrile** (Diene)
- Maleic Anhydride (Dienophile)
- Anhydrous Toluene or Xylene (Solvent)
- Round-bottom flask
- Reflux condenser
- Heating mantle
- Magnetic stirrer and stir bar
- Inert gas supply (Nitrogen or Argon)
- Standard glassware for work-up and purification

Procedure:

- **Preparation:** To a dry round-bottom flask equipped with a magnetic stir bar, add the dienophile (1.0 equivalent).
- **Dissolution:** Add the anhydrous solvent to dissolve the dienophile.
- **Addition of Diene:** Add **cyclohexa-1,3-diene-1-carbonitrile** (1.0 to 1.2 equivalents) to the flask.

- **Reaction Setup:** Attach a reflux condenser and flush the system with an inert gas.
- **Heating:** Heat the reaction mixture to reflux and maintain for a period determined by reaction monitoring (e.g., by TLC).
- **Cooling and Crystallization:** After the reaction is complete, allow the mixture to cool to room temperature, and then cool further in an ice bath to induce crystallization of the product.
- **Isolation:** Collect the crystalline product by vacuum filtration and wash with a small amount of cold solvent.
- **Purification:** The crude product can be purified by recrystallization from an appropriate solvent or by column chromatography.
- **Characterization:** Characterize the purified product by NMR, IR, and mass spectrometry, and determine its melting point.

Biological Activity and Signaling Pathways

There is no specific information in the reviewed literature regarding the biological activity or any associated signaling pathways for **cyclohexa-1,3-diene-1-carbonitrile**. While some derivatives of the broader class of cyclohexadienes have been investigated for various biological activities, including as potential anticancer agents, no such studies have been reported for this specific compound. Further research is required to explore its potential pharmacological properties.

Conclusion

Cyclohexa-1,3-diene-1-carbonitrile is a molecule with significant potential in synthetic organic chemistry, primarily as a diene in Diels-Alder reactions. While direct experimental data on its physical and spectroscopic properties are currently lacking, this guide provides a framework of expected characteristics based on its structure and comparison with related compounds. The provided generalized experimental protocol offers a starting point for its application in synthesis. Future research should focus on the experimental determination of its physicochemical properties, detailed spectroscopic characterization, and exploration of its reactivity and potential biological activities.

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